molecular formula C22H23N3O3S2 B2931732 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207048-48-3

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

Cat. No.: B2931732
CAS No.: 1207048-48-3
M. Wt: 441.56
InChI Key: AVZSIRMQCNJYJJ-UHFFFAOYSA-N
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Description

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Biological Activity

The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Thiophene-2-carboxamide
  • Substituents : A piperazine moiety with a 3-methylphenyl group and a sulfonyl group.
PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight366.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The compound exhibits biological activity primarily through modulation of neurotransmitter systems, particularly the serotonin and dopamine pathways. The piperazine ring is known for its ability to interact with various receptors, including:

  • Serotonin Receptors : Potential antagonist activity.
  • Dopamine Receptors : Possible modulation effects that may influence mood and behavior.

Therapeutic Potential

Research indicates that this compound may have applications in treating conditions such as:

  • Anxiety Disorders : By modulating serotonin pathways.
  • Depression : Through dopamine receptor interactions.
  • Pain Management : As suggested by its structural similarities to known analgesics.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on [(35)S]GTPγS binding assays, indicating that it may act as a selective antagonist at certain opioid receptors, contributing to pain relief mechanisms without significant side effects associated with traditional opioids .
  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in rodent models, supporting its potential use as an anxiolytic agent.
  • Comparative Analysis : A comparative study with other piperazine derivatives showed that this specific compound exhibited enhanced receptor selectivity and potency, making it a candidate for further development in psychiatric treatments .

Table 2: Summary of Biological Studies

Study TypeFindings
In VitroAntagonist at opioid receptors
In VivoReduced anxiety-like behaviors in rodents
ComparativeEnhanced potency compared to similar compounds

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSIRMQCNJYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.